molecular formula C13H12BrClS B1466948 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene CAS No. 842135-05-1

5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene

Cat. No.: B1466948
CAS No.: 842135-05-1
M. Wt: 315.66 g/mol
InChI Key: LNMYXHXKHPZDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene: is a complex organic compound with the molecular formula C13H12BrClS and a molecular weight of 315.66 g/mol . This compound is notable for its unique structure, which includes a bromine and chlorine atom attached to a benzene ring, along with a thienylmethyl group. It is primarily used in scientific research due to its diverse applications in various fields.

Properties

IUPAC Name

2-[(5-bromo-2-chlorophenyl)methyl]-5-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClS/c1-2-11-4-5-12(16-11)8-9-7-10(14)3-6-13(9)15/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMYXHXKHPZDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 5-Bromo-2-chloro-1,3-dimethylbenzene

Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where specific reactivity or interactions are required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Reactant of Route 2
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene

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